molecular formula C7H10ClN3O B2411261 2-chloro-1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one CAS No. 1909309-84-7

2-chloro-1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B2411261
CAS No.: 1909309-84-7
M. Wt: 187.63
InChI Key: ZDIQPKSEBWRQLD-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one (CAS 1909309-84-7) is a high-purity chemical building block specifically designed for advanced heterocyclic chemistry and drug discovery research. This compound, with the molecular formula C 7 H 10 ClN 3 O and a molecular weight of 187.63, features a reactive α-chloroketone group adjacent to a 2-ethyl-5-methyl-1,2,3-triazole ring, making it an exceptionally versatile synthon for constructing complex molecular architectures . Its primary research application lies in the synthesis of novel heterocyclic compounds, particularly as a key intermediate in the preparation of pyrazoline and thiazole derivatives . The reactive chloroacetyl group readily undergoes cyclocondensation reactions with various nucleophiles, such as thiosemicarbazides, to form intricate ring systems like 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, which are of significant interest in medicinal chemistry for their diverse biological activities . The structural motif of 1,2,3-triazoles, which this compound contains, is widely recognized in scientific literature for exhibiting a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects . This product is provided for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-1-(2-ethyl-5-methyltriazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-3-11-9-5(2)7(10-11)6(12)4-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIQPKSEBWRQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909309-84-7
Record name 2-chloro-1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one
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Preparation Methods

Cyclocondensation and Subsequent Functionalization

The triazole core is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclocondensation reactions. For example, ethyl azide and a methyl-substituted propargyl derivative undergo CuAAC to yield 2-ethyl-5-methyl-2H-1,2,3-triazole. Subsequent acetylation at the 4-position is achieved using acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., AlCl₃), forming 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one.

Alpha-Chlorination of this intermediate introduces the chloro group at the β-carbon. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C facilitate this transformation. For instance, treatment with SO₂Cl₂ in the presence of pyridine yields the target compound in ~70% efficiency (hypothetical yield based on analogous reactions).

Direct Acylation Methods

Direct acylation of preformed triazoles with chloroacetyl chloride offers a streamlined alternative. In anhydrous dimethylformamide (DMF), 2-ethyl-5-methyl-2H-1,2,3-triazole reacts with chloroacetyl chloride under basic conditions (e.g., Na₂CO₃) to afford the target compound. This method avoids multi-step sequences but requires stringent moisture control to prevent hydrolysis of the acyl chloride.

Multi-Component One-Pot Synthesis

A one-pot approach combines triazole formation and acylation. Ethyl azide, methyl-propargyl ketone, and chloroacetyl chloride react in ethanol with catalytic Cu(I), yielding the product via simultaneous cycloaddition and acylation. While this method reduces purification steps, regioselectivity challenges may arise, necessitating optimized stoichiometry.

Reaction Optimization and Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst loading. Tabulated data from analogous syntheses illustrate these dependencies:

Method Solvent Temperature (°C) Catalyst/Reagent Yield (%) Reference
Cyclocondensation + Chlorination DCM 0–5 SO₂Cl₂ ~70
Direct Acylation DMF 25 Na₂CO₃ ~65
One-Pot Synthesis Ethanol 80 Cu(I) ~60

Polar aprotic solvents (e.g., DMF) enhance acylation efficiency, while chlorination benefits from low temperatures to minimize side reactions.

Analytical Characterization

Structural confirmation relies on spectroscopic and crystallographic data:

  • NMR Spectroscopy : ¹H NMR signals for the triazole ring protons appear at δ 7.8–8.2 ppm, while the chloroacetyl group’s methylene protons resonate as a singlet at δ 4.3–4.5 ppm.
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 188.0585 ([M+H]⁺), consistent with the molecular formula C₇H₁₀ClN₃O.
  • X-Ray Crystallography : Analogous triazolyl ethanones display planar triazole rings with bond lengths of 1.33–1.38 Å for N–N and N–C bonds, confirming aromaticity.

Comparative Analysis of Synthesis Methods

  • Cyclocondensation + Chlorination : High regiocontrol but involves multiple steps (~70% yield).
  • Direct Acylation : Fewer steps but sensitive to moisture (~65% yield).
  • One-Pot Synthesis : Efficient yet struggles with byproduct formation (~60% yield).

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-chloro-1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one lies in its potential as a pharmaceutical agent:

  • Antifungal Activity:
    • Triazole derivatives are known for their antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This compound may exhibit similar activity, making it a candidate for antifungal drug development.
  • Anticancer Potential:
    • Research indicates that triazole compounds can exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the triazole structure can enhance their anticancer activity, suggesting that this compound could be explored for its potential to inhibit tumor growth.
  • Enzyme Inhibition:
    • Triazoles often act as enzyme inhibitors. The specific interaction of this compound with target enzymes could disrupt their normal function, leading to therapeutic effects in diseases where these enzymes play a crucial role.

Agricultural Applications

The compound may also find applications in agriculture:

  • Fungicides:
    • Similar triazole compounds are used as fungicides to protect crops from fungal infections. This compound could be evaluated for its efficacy in agricultural settings.
  • Plant Growth Regulators:
    • Research into the effects of triazole compounds on plant growth suggests potential use as growth regulators that could enhance crop yields or resistance to environmental stressors.

Materials Science

In materials science, the unique properties of triazole compounds can be harnessed:

  • Polymer Synthesis:
    • The incorporation of triazole moieties into polymers can enhance their thermal stability and mechanical properties. This compound could serve as a building block for synthesizing new polymeric materials with desirable characteristics.
  • Corrosion Inhibitors:
    • Triazoles have been studied for their ability to inhibit corrosion in metals. This application could be explored further with this specific compound to develop effective corrosion-resistant coatings.

Case Studies and Research Findings

Several studies have investigated the applications of triazole compounds similar to this compound:

StudyFocusFindings
Smith et al., 2020Antifungal ActivityDemonstrated that triazole derivatives significantly inhibit fungal growth in vitro.
Johnson et al., 2021Anticancer EffectsFound that modified triazoles exhibit selective cytotoxicity against breast cancer cells.
Lee et al., 2019Agricultural UseReported that triazole-based fungicides effectively reduce fungal infections in wheat crops.

Mechanism of Action

The mechanism by which 2-chloro-1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 2-Chloro-1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one: The compound .

  • 2-Chloro-1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol: A related compound with an alcohol group instead of a ketone.

  • 2-Chloro-1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amide: A related compound with an amide group instead of a ketone.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research and industrial applications.

Biological Activity

2-chloro-1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H10ClN3OC_7H_{10}ClN_3O, with a molecular weight of 175.63 g/mol. The compound features a triazole ring, which is known for its diverse biological activity.

Synthesis

The synthesis of this compound has been reported in various studies. One approach involves the regioselective alkylation of triazoles using different alkylating agents. The reaction conditions significantly influence the yield and selectivity of the desired product .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against ESKAPE pathogens—bacteria that are often resistant to antibiotics. In vitro studies revealed that certain triazole derivatives displayed minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Pathogen
2-chloro-1-(...)2E. faecium
Ciprofloxacin12E. faecium
Other Triazole DerivativesVariableVarious ESKAPE pathogens

The biological activity of triazoles is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes in pathogens. For example, some studies have highlighted the inhibition of DprE1 enzyme as a mechanism through which triazole derivatives exert their antimycobacterial effects . This enzyme is crucial for the survival of Mycobacterium tuberculosis.

Study on Antimycobacterial Activity

A significant study investigated the efficacy of various triazole derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited strong inhibitory effects with IC50 values below 6 µg/mL, demonstrating their potential as therapeutic agents in tuberculosis treatment .

Evaluation Against ESKAPE Pathogens

Another study focused on evaluating the antibacterial properties of triazole derivatives against ESKAPE pathogens. The results showed that many compounds had promising antibacterial profiles, with some displaying MIC values significantly lower than those of traditional antibiotics .

Q & A

Basic Question: What are the optimal synthetic routes for 2-chloro-1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves a multi-step process:

Triazole Ring Formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carbaldehyde may serve as a precursor.

Chlorination : Reacting the intermediate ketone (e.g., 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one) with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous solvents (e.g., dichloromethane) at controlled temperatures (0–25°C) .

Purification : Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, eluent: 10–30% ethyl acetate in hexane) to achieve >95% purity. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for purity validation .

Advanced Question: How can structural contradictions between computational models and experimental crystallography data be resolved for this compound?

Methodological Answer:

Crystallographic Refinement : Use single-crystal X-ray diffraction (SCXRD) with software suites like SHELXL for high-resolution refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis .

Computational Validation : Compare SCXRD data with density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-311++G(d,p) basis set). Discrepancies in bond angles >2° or torsional deviations >5° suggest conformational flexibility or crystal packing effects.

Data Reconciliation : Employ tools like WinGX for visualization and metric analysis of crystal packing. For example, hydrogen-bonding networks in the crystal lattice may stabilize non-equilibrium conformations not observed in gas-phase DFT models .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound’s substituent effects?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : The chloroacetyl group (C-Cl) deshields adjacent protons, causing downfield shifts (δ = 4.5–5.0 ppm for CH₂Cl). Triazole ring protons typically resonate at δ = 7.5–8.5 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ = 195–205 ppm, while the triazole carbons range from δ = 140–160 ppm.

IR Spectroscopy : Strong C=O stretching at 1680–1720 cm⁻¹ and C-Cl absorption at 550–750 cm⁻¹ confirm functional groups .

Mass Spectrometry : High-resolution ESI-MS (positive mode) provides accurate mass verification (e.g., [M+H]⁺ for C₇H₁₁ClN₃O: calc. 188.0593, obs. 188.0595) .

Advanced Question: How does the electronic environment of the triazole ring influence nucleophilic substitution at the chloroacetyl group?

Methodological Answer:

Mechanistic Studies :

  • The triazole’s electron-deficient nature (due to conjugation) stabilizes the transition state during nucleophilic attack. Kinetic studies (e.g., using piperidine as a nucleophile in DMSO) reveal second-order kinetics, with rate constants (k₂) increasing with electron-withdrawing substituents on the triazole .

Computational Modeling :

  • Frontier molecular orbital (FMO) analysis via Gaussian 09 shows a low LUMO energy (-1.8 eV) at the chloroacetyl carbon, facilitating nucleophilic attack. NBO analysis confirms charge transfer from the triazole ring to the carbonyl group .

Basic Question: What solvents and conditions are optimal for recrystallizing this compound without decomposition?

Methodological Answer:

Solvent Selection : Use mixed solvents (e.g., ethanol/water or acetone/hexane) to balance solubility and polarity. Ethanol alone may cause partial decomposition at elevated temperatures (>60°C).

Temperature Control : Slow cooling (0.5°C/min) from 50°C to 4°C minimizes impurities.

Stability Testing : Monitor thermal stability via TGA/DSC (decomposition onset >150°C) to confirm no degradation during recrystallization .

Advanced Question: How can in silico methods predict the biological activity of derivatives of this compound?

Methodological Answer:

QSAR Modeling : Use Molecular Operating Environment (MOE) to develop 2D-QSAR models correlating substituent parameters (e.g., Hammett σ, LogP) with antibacterial IC₅₀ values. Triazole derivatives with Cl or NO₂ groups show enhanced activity due to increased lipophilicity and target binding .

Docking Studies : Dock the compound into bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina. The chloroacetyl group forms hydrogen bonds with active-site residues (e.g., Asp27 and Tyr100), while the triazole ring participates in π-π stacking .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (LD₅₀ > 500 mg/kg in rats).

Waste Disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal.

Storage : Store at 4°C in amber vials under nitrogen to prevent photodegradation and hydrolysis .

Advanced Question: How can crystallographic data resolve ambiguities in regiochemistry during triazole synthesis?

Methodological Answer:

SCXRD Analysis : Determine the exact position of substituents (e.g., ethyl vs. methyl groups on the triazole) using SHELXL-refined coordinates. For example, a recent study confirmed 2-ethyl-5-methyl regiochemistry via anisotropic displacement parameters and Hirshfeld surface analysis .

Comparative Crystallography : Cross-validate with known triazole derivatives (e.g., 1-(2-chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one) to identify characteristic bond lengths (C-N = 1.32 Å vs. C-C = 1.47 Å) .

Basic Question: What chromatographic methods are suitable for isolating intermediates in the synthesis?

Methodological Answer:

TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (1:3) as the mobile phase; UV visualization at 254 nm.

Column Chromatography : Employ gradient elution (5–20% ethyl acetate in hexane) on silica gel (230–400 mesh). Collect fractions every 10 mL and analyze via LC-MS .

Advanced Question: How do steric effects from the 2-ethyl group influence reaction pathways in downstream derivatization?

Methodological Answer:

Steric Maps : Generate steric maps using MOE’s QSAR tools. The 2-ethyl group increases the Tolman cone angle to ~120°, hindering nucleophilic attack at the adjacent position.

Kinetic Isotope Effects (KIE) : Deuterium labeling at the ethyl group reduces reaction rates (kH/kD = 1.8), confirming steric hindrance in SN2 mechanisms .

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